molecular formula C19H19BrN4O2 B11207126 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11207126
M. Wt: 415.3 g/mol
InChI Key: JQLVPAJAGSLVNF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to a tetrahydrotriazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature. The reaction conditions are mild, and the process yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the bromophenyl or dimethoxyphenyl groups.

Scientific Research Applications

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions.

    Industrial Applications: It can be used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features.

    Triazolo[3,4-b][1,3,4]thiadiazine: A related compound with a different heterocyclic core.

    Triazolo[5,1-c]triazine: A compound with a similar triazole ring but different connectivity.

Uniqueness

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both bromophenyl and dimethoxyphenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H19BrN4O2

Molecular Weight

415.3 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H19BrN4O2/c1-25-17-8-5-13(9-18(17)26-2)16-10-15(12-3-6-14(20)7-4-12)23-19-21-11-22-24(16)19/h3-9,11,15-16H,10H2,1-2H3,(H,21,22,23)

InChI Key

JQLVPAJAGSLVNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(NC3=NC=NN23)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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